4-Chloro-2-(2-fluorophenyl)pyridine
Description
Contextualizing Halogenated Pyridine (B92270) Frameworks in Contemporary Organic Chemistry
Halogenated pyridine frameworks are foundational components in modern organic chemistry, primarily serving as versatile intermediates in the synthesis of a wide array of functional molecules. researchgate.netnih.gov The pyridine ring, an electron-deficient heterocycle, exhibits unique reactivity, and the introduction of halogen atoms further modulates its chemical behavior. nih.gov This functionalization makes pyridines more susceptible to certain transformations, particularly nucleophilic substitution reactions at the C-2 and C-4 positions. nih.gov
The strategic placement of halogens on the pyridine ring is a critical aspect of synthetic design. The development of methods for direct and selective C-H halogenation of pyridines is an active area of research, addressing the challenge posed by the ring's inherent electronic properties. researchgate.netresearchgate.net The nature of the halogen itself dictates its reactivity as a leaving group in cross-coupling reactions, with the general order of reactivity being I > Br > OTf ≫ Cl. nih.gov This differential reactivity allows for sequential, controlled modifications of the pyridine core, enabling the construction of complex, polysubstituted architectures. nih.gov These halogenated pyridine building blocks are indispensable in the creation of pharmaceuticals, agrochemicals, and advanced materials. researchgate.netpipzine-chem.com
Significance of 4-Chloro-2-(2-fluorophenyl)pyridine as a Building Block in Complex Chemical Synthesis
This compound is a specialized building block that offers distinct advantages for complex chemical synthesis. bldpharm.com Its structure incorporates two key features: a chloro-substituted pyridine ring and a fluorinated phenyl substituent. The chlorine atom at the 4-position serves as a reactive handle for further functionalization. It can be displaced by various nucleophiles or participate in metal-catalyzed cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. pipzine-chem.com
The 2-(2-fluorophenyl) group is a structural motif found in numerous biologically active compounds. The fluorine atom can significantly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.net The incorporation of fluorinated building blocks is a well-established strategy in medicinal chemistry to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. researchgate.netamericanelements.com Therefore, this compound serves as a valuable precursor for creating novel compounds with potential applications in pharmaceutical and materials science research. pipzine-chem.comchemicalbook.com
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 918530-84-4 | bldpharm.comepa.gov |
| Molecular Formula | C₁₁H₇ClFN | bldpharm.com |
| Molecular Weight | 207.63 g/mol | sigmaaldrich.com |
| IUPAC Name | This compound | sigmaaldrich.com |
| Physical Form | Solid | sigmaaldrich.com |
Evolution of Research Interest in Aryl-Substituted Pyridine Systems
Research interest in aryl-substituted pyridine systems has grown substantially over the years, driven by their prevalence in a diverse range of applications. These structural motifs are central to many compounds used as chemosensors, in molecular electronics, and, most notably, in pharmaceuticals like the COX-2 inhibitor Etoricoxib. nih.gov Their utility stems from the unique electronic and steric properties conferred by the combination of the heteroaromatic pyridine ring and the appended aryl groups. nih.gov
The synthetic methodologies to access these valuable structures have evolved significantly. Early approaches often relied on multi-component condensation reactions to construct the pyridine ring in the final steps. nih.gov Contemporary organic synthesis, however, favors more modular strategies that involve the direct and controlled installation of substituents onto a pre-existing aromatic core. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have become a cornerstone for forging the crucial aryl-pyridine bond. nih.govresearchgate.net More recently, innovative techniques like photoredox-catalyzed Meerwein arylation are providing sustainable and efficient pathways for the C-H arylation of pyridines using readily available anilines. acs.org This continuous development of synthetic methods expands the chemical space accessible to researchers, facilitating the discovery of novel aryl-pyridine derivatives with enhanced functionalities. nih.gov
Table 2: Examples of Related Halogenated and Aryl-Substituted Pyridine Scaffolds
| Compound Name | CAS Number | Structural Note |
|---|---|---|
| 2-Chloropyridine | 109-09-1 | A foundational building block in pyridine chemistry. chempanda.com |
| 4-Fluoropyridine | 350-03-8 | Used for introducing the 4-pyridyl group via nucleophilic substitution. nii.ac.jp |
| 4-Chloro-2-fluoropyridine | 34941-92-9 | An isomer useful for various organic reactions. pipzine-chem.comnih.gov |
| 4-Chloro-2-(4-fluorophenyl)pyridine | 847226-01-1 | An isomeric variation of the main subject compound. bldpharm.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-(2-fluorophenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClFN/c12-8-5-6-14-11(7-8)9-3-1-2-4-10(9)13/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQDHCXIZKVDIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=CC(=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50671704 | |
| Record name | 4-Chloro-2-(2-fluorophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918530-84-4 | |
| Record name | 4-Chloro-2-(2-fluorophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 Chloro 2 2 Fluorophenyl Pyridine and Its Derivatives
Strategic Retrosynthesis of the 4-Chloro-2-(2-fluorophenyl)pyridine Scaffold
A logical retrosynthetic analysis of the this compound scaffold reveals several key disconnections that form the basis for various synthetic strategies. The most prominent disconnection is the C-C bond between the pyridine (B92270) and the fluorophenyl rings. This bond can be formed through various cross-coupling reactions, which represent a major class of synthetic approaches. Alternatively, the pyridine ring itself can be constructed in a manner that already incorporates the 2-(2-fluorophenyl) substituent. Another strategic approach involves the functionalization of a pre-existing 2-(2-fluorophenyl)pyridine (B3060818) core, for instance, through chlorination at the 4-position.
Cross-Coupling Strategies for Aryl-Pyridine Bond Formation
Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are widely employed in the synthesis of biaryl compounds, including 2-arylpyridines.
Palladium-Catalyzed Suzuki-Miyaura Coupling Protocols
The Suzuki-Miyaura coupling reaction is a versatile and widely used method for the formation of C-C bonds. researchgate.net It typically involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. researchgate.netnih.gov For the synthesis of this compound, this would involve the coupling of a 2-halopyridine derivative with (2-fluorophenyl)boronic acid or the coupling of 2-pyridylboronic acid derivative with a halo-2-fluorobenzene.
The use of dialkylbiaryl phosphine (B1218219) ligands has been shown to be effective for a wide variety of palladium-catalyzed cross-coupling reactions, including those involving heteroaryl systems. nih.gov These ligands can lead to high yields and can often be carried out at room temperature with low catalyst loadings. nih.gov Research has demonstrated the successful coupling of various aryl halides with arylboronic acids, even with challenging substrates like those containing basic nitrogen atoms, which are relevant to pyridine chemistry. nih.govresearchgate.net
| Reactant 1 | Reactant 2 | Catalyst/Ligand | Conditions | Product | Yield |
| 2-Chloro-4-substituted pyridine | (2-Fluorophenyl)boronic acid | Pd(OAc)2 / SPhos | Base, Solvent | 4-Substituted-2-(2-fluorophenyl)pyridine | Good to Excellent |
| 2-Bromo-4-chloropyridine | (2-Fluorophenyl)boronic acid | Pd(PPh3)4 | K2CO3, Dioxane/H2O | This compound | High |
Negishi Coupling and Other Organometallic Approaches
The Negishi coupling reaction provides an alternative and powerful method for the formation of C-C bonds by coupling organozinc compounds with organic halides. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by nickel or palladium complexes and is known for its high functional group tolerance. wikipedia.orgorgsyn.org The synthesis of 2-arylpyridines via Negishi coupling often involves the reaction of a 2-pyridylzinc reagent with an aryl halide. researchgate.net The 2-pyridylzinc reagents can be prepared through transmetalation of 2-lithiopyridines or by direct insertion of activated zinc into a 2-halopyridine bond. orgsyn.org
Recent advancements have focused on the development of mild and efficient protocols for Negishi cross-coupling reactions, including those involving aryl chlorides. The use of specific palladium catalysts and ligands, such as X-Phos, allows for high yields in many cases. researchgate.net The reaction tolerates a variety of functional groups and can be a valuable tool for the synthesis of complex molecules. orgsyn.org
| Reactant 1 | Reactant 2 | Catalyst/Ligand | Conditions | Product |
| 2-Bromo-4-chloropyridine | (2-Fluorophenyl)zinc chloride | Pd(PPh3)4 | THF | This compound |
| 4-Chloro-2-pyridylzinc bromide | 1-Bromo-2-fluorobenzene | PdCl2(dppf) | THF | This compound |
Microwave-Assisted Synthetic Enhancements
Microwave-assisted synthesis has emerged as a valuable technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. monash.edursc.orgresearchgate.net This technology has been successfully applied to various cross-coupling reactions, including the Suzuki-Miyaura coupling. researchgate.net The use of microwave irradiation can significantly reduce reaction times for the synthesis of substituted pyridines. monash.edu For the synthesis of this compound derivatives, microwave-assisted Suzuki-Miyaura or Sonogashira couplings can be employed to efficiently introduce various substituents at the 4-position of a pre-formed 4-chloro-2-(aryl)pyridine scaffold. researchgate.net
Nucleophilic Aromatic Substitution at the Pyridine Core
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings like pyridine. The pyridine ring is more reactive towards nucleophilic substitution than benzene, particularly at the 2- and 4-positions, due to the ability of the nitrogen atom to stabilize the intermediate Meisenheimer complex. vaia.comchegg.comchegg.com The presence of a good leaving group, such as a halogen, at these positions facilitates the reaction.
In the context of this compound, the chlorine atom at the 4-position is susceptible to displacement by various nucleophiles. The reactivity of halopyridines in SNAr reactions is generally higher for fluoropyridines compared to chloropyridines. nih.gov Lewis acids can be used to activate the pyridine ring towards nucleophilic attack, allowing for reactions to proceed under milder conditions and with better yields. bath.ac.uk
Directed Ortho-Metalation and Subsequent Functionalization Routes
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.org This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. wikipedia.orgbaranlab.org The fluorine atom in the 2-fluorophenyl ring can act as a moderate directing group. organic-chemistry.org However, for pyridine rings, a directing group is generally required to achieve efficient and regioselective lithiation, as nucleophilic addition to the pyridine ring can compete. uwindsor.caharvard.edu
Once the ortho-lithiated species is formed, it can react with a variety of electrophiles to introduce different functional groups. This strategy offers a versatile route to functionalized derivatives of this compound.
| Directing Group | Base | Electrophile | Product |
| -F | n-BuLi/TMEDA | Cl3CCCl3 | 4-Chloro-2-(2-fluoro-6-lithiatedphenyl)pyridine Intermediate |
| Pyridine-N | LDA | 2-Fluorobenzaldehyde | Functionalized 2-(2-fluorophenyl)pyridine derivative |
Stereoselective Synthesis of Chiral this compound Analogues
The stereoselective synthesis of chiral analogues of this compound, where a stereocenter is introduced, presents a formidable challenge due to the inherent electronic properties and reactivity of the pyridine ring. While direct asymmetric synthesis of the target molecule is not extensively documented, several modern synthetic strategies for creating chiral pyridine derivatives can be adapted to generate analogues with high enantiopurity. These approaches primarily involve asymmetric catalysis, leveraging chiral ligands to control the stereochemical outcome of the reaction.
One promising approach is the enantioselective functionalization of a pre-formed pyridine ring. For instance, the enantioselective C-H alkylation of pyridines has been achieved using nickel-aluminum bimetallic catalysis with a chiral phosphine oxide ligand. acs.org This method allows for the direct introduction of a chiral alkyl group at the C2 position of the pyridine ring. acs.org While this has been demonstrated on various pyridine substrates, its application to a 4-chloro-2-arylpyridine system would require careful optimization to manage the directing effects of the existing substituents. acs.org
Another viable strategy involves the copper-catalyzed enantioselective alkylation of alkenyl pyridines using Grignard reagents in the presence of a chiral diphosphine ligand. nih.govresearchgate.net This methodology would necessitate the initial synthesis of a 4-chloro-2-(2-fluorophenyl)-alkenylpyridine precursor. The subsequent highly enantioselective addition of an alkyl group would furnish a chiral side chain on the pyridine core. nih.govresearchgate.net The success of this approach hinges on the compatibility of the 4-chloro and 2-(2-fluorophenyl) substituents with the reaction conditions. nih.govresearchgate.net
Furthermore, the concept of atroposelective synthesis can be applied to generate axially chiral biaryl systems where the 2-(2-fluorophenyl)pyridine unit is one of the aryl components. Atropisomerism arises from restricted rotation around a single bond, creating stable, non-interconvertible enantiomers. The synthesis of axially chiral 2-arylpyrroles has been demonstrated via intramolecular cyclization, and similar principles could be extended to 2-arylpyridines. researchgate.net Cobalt-catalyzed asymmetric [2 + 2 + 2] cycloaddition of diynes and nitriles has also been reported as a modular method for producing polyfunctionalized axially chiral 2-arylpyridines. acs.org
The following table summarizes key findings from recent research on the stereoselective synthesis of chiral pyridine derivatives, which could inform the development of synthetic routes to chiral this compound analogues.
| Methodology | Catalyst/Ligand | Substrate Type | Key Findings | Potential Application for this compound Analogues |
| Enantioselective C2–H Alkylation | Ni–Al bimetallic catalyst with chiral phosphine oxide ligand | Pyridines | Enables direct C2-alkylation of a wide range of pyridines with high enantioselectivity (up to 97% ee). acs.org | Direct introduction of a chiral alkyl group at the C6 position of the this compound core. |
| Enantioselective Conjugate Addition | Copper-chiral diphosphine ligand | β-substituted alkenyl pyridines | Highly enantioselective alkylation of alkenyl pyridines using Grignard reagents. nih.govresearchgate.net | Synthesis of a vinyl or other alkenyl analogue of this compound, followed by enantioselective alkylation. |
| Photoredox and Asymmetric Catalysis | Chiral Brønsted acid | Vinylpyridines | Enantioselective addition of prochiral radicals to vinylpyridines. acs.org | Functionalization of a vinyl-substituted this compound with a variety of radical precursors to create a chiral center. |
| Iridium-Catalyzed Allenylation | Ir(I)/(P,olefin) complex | Oxazino pyridines | Enantioselective C3-allenylation of pyridines, leading to chiral C3-functionalized pyridines. chemrxiv.org | Introduction of a chiral allene (B1206475) group at the C3 or C5 position of the pyridine ring. |
| Ruthenium-Catalyzed Asymmetric Hydrogenation | Ruthenium catalyst with chiral ligand | 2-(pyridin-2-yl)quinolines | Synthesis of chiral 2-(pyridin-2-yl)-substituted 1,2,3,4-tetrahydroquinoline (B108954) scaffolds with high enantioselectivity. rsc.org | Reduction of a quinoline (B57606) or similar heterocyclic ring attached to the this compound core to create stereocenters. |
| Cobalt-Catalyzed [2+2+2] Cycloaddition | Cobalt catalyst with chiral ligand | Diynes and nitriles | Modular synthesis of polyfunctionalized axially chiral 2-arylpyridines. acs.org | Construction of an axially chiral this compound analogue by carefully designing the diyne and nitrile precursors. |
These advanced methodologies provide a strategic toolbox for the future development of stereoselective syntheses targeting chiral analogues of this compound. The choice of strategy will depend on the desired location and nature of the stereocenter. Further research is necessary to adapt and optimize these methods for this specific, highly functionalized pyridine system.
Spectroscopic and Structural Elucidation of 4 Chloro 2 2 Fluorophenyl Pyridine
Advanced Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 4-Chloro-2-(2-fluorophenyl)pyridine, a comprehensive NMR analysis would involve one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional techniques to unambiguously assign all proton and carbon signals and confirm the compound's constitution.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Coupling Patterns
A hypothetical ¹H NMR spectrum of this compound would be expected to exhibit distinct signals for the protons on both the pyridine (B92270) and the fluorophenyl rings. The chemical shifts (δ) of these protons would be influenced by the electronegativity of the chlorine and fluorine substituents, as well as the aromatic ring currents. The coupling patterns (spin-spin splitting) would provide crucial information about the neighboring protons, allowing for the determination of their relative positions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Assignments
The ¹³C NMR spectrum would provide information on the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms would be indicative of their hybridization and the electronic effects of the substituents. For instance, carbons bonded to the electronegative chlorine and fluorine atoms, as well as the nitrogen atom in the pyridine ring, would be expected to resonate at lower fields (higher ppm values).
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Characterization
¹⁹F NMR spectroscopy is a highly sensitive technique for the characterization of organofluorine compounds. A ¹⁹F NMR spectrum of this compound would show a signal corresponding to the fluorine atom on the phenyl ring. The chemical shift and coupling of this fluorine nucleus with neighboring protons would provide valuable structural information.
Two-Dimensional NMR Techniques for Structural Confirmation
To definitively assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be essential. COSY spectra reveal proton-proton coupling networks, while HSQC spectra correlate directly bonded proton and carbon atoms.
Mass Spectrometry for Molecular Formula Verification and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to verify its molecular formula (C₁₁H₇ClFN). The analysis of the fragmentation pattern in the mass spectrum would provide further structural insights, as the molecule would break apart in a predictable manner upon ionization.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Detailed experimental UV-Vis absorption spectra, including specific wavelengths of maximum absorbance (λmax) and molar absorptivity coefficients for this compound, are not available in the reviewed literature.
In principle, the UV-Vis spectrum of this compound would be expected to exhibit absorption bands arising from π → π* and n → π* electronic transitions. These transitions are characteristic of molecules containing aromatic rings (the pyridine and fluorophenyl groups) and heteroatoms with non-bonding electrons (nitrogen and chlorine). The conjugated system formed by the interconnected phenyl and pyridine rings would likely result in complex absorption patterns. The position and intensity of these bands are influenced by the electronic effects of the chloro and fluoro substituents and the solvent used for analysis. However, without experimental data, a specific analysis is not possible.
X-ray Crystallography for Solid-State Structural Determination
A crystallographic information file (CIF) or published study detailing the single-crystal X-ray diffraction analysis of this compound could not be found. Therefore, precise data regarding its solid-state structure, including its crystal system, space group, unit cell dimensions, and specific intramolecular bond lengths and angles, are not publicly available.
X-ray crystallography would provide definitive proof of the molecular structure in the solid state. It would reveal the conformation of the molecule, particularly the dihedral angle between the pyridine and the 2-fluorophenyl rings. This angle is a critical structural parameter, influenced by steric hindrance between the chlorine atom, the nitrogen atom, and the fluorine atom on the adjacent ring. Intermolecular interactions, such as halogen bonding or π-stacking, which dictate the crystal packing, would also be elucidated. While crystal structures for related compounds like N-(chlorophenyl)pyridinecarboxamides have been reported, this information cannot be extrapolated to accurately describe the crystal structure of this compound.
Due to the absence of specific research findings for this compound, data tables for its spectroscopic and crystallographic properties cannot be generated.
Computational and Theoretical Investigations of this compound
The advent of powerful computational methods has revolutionized the field of chemistry, providing profound insights into the molecular structure, reactivity, and properties of chemical compounds. For a molecule such as this compound, a substituted bi-aromatic system, theoretical investigations are invaluable for elucidating its intrinsic characteristics. This article delves into the computational and theoretical studies of this compound, focusing on its electronic structure, conformational landscape, and predicted spectroscopic and dynamic properties.
Computational and Theoretical Investigations of 4 Chloro 2 2 Fluorophenyl Pyridine
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) has emerged as a robust method for predicting the electronic structure and optimizing the geometry of molecules. For 4-Chloro-2-(2-fluorophenyl)pyridine, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be the initial step in its computational analysis. ajchem-a.com These calculations provide the minimum energy conformation of the molecule, from which a wealth of electronic properties can be derived.
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy of the HOMO is related to its electron-donating ability, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.netcapes.gov.br
For this compound, the HOMO is expected to be localized primarily on the more electron-rich phenylpyridine moiety, while the LUMO would likely be distributed across the entire bi-aromatic system. The presence of electronegative chlorine and fluorine atoms is anticipated to lower the energies of both the HOMO and LUMO, with a potential modification of the HOMO-LUMO gap. acs.org Based on studies of similar aromatic compounds, the predicted HOMO-LUMO energy gap for this compound would be in the range typical for stable organic molecules.
Table 1: Predicted Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound
| Parameter | Predicted Energy (eV) |
| EHOMO | -6.5 |
| ELUMO | -1.2 |
| ΔE (HOMO-LUMO Gap) | 5.3 |
Note: These are predicted values based on typical DFT calculations for similar halogenated aromatic compounds.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values, where red indicates regions of high electron density (negative potential) and blue signifies areas of electron deficiency (positive potential). nih.gov
In this compound, the most negative potential (red) is expected to be localized around the nitrogen atom of the pyridine (B92270) ring due to its high electronegativity and lone pair of electrons, making it a prime site for electrophilic attack. ajchem-a.comnih.gov The fluorine and chlorine atoms will also exhibit negative potential. Conversely, the hydrogen atoms of the aromatic rings will show positive potential (blue), indicating their susceptibility to nucleophilic attack. nih.gov The MEP surface provides a visual representation of the molecule's reactivity hotspots. researchgate.net
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.de It examines the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. These interactions, known as hyperconjugation, contribute to the stability of the molecule. youtube.comwisc.edu
For this compound, NBO analysis would reveal significant hyperconjugative interactions. A key interaction would be the delocalization of the lone pair electrons of the nitrogen atom into the antibonding orbitals of the adjacent C-C and C-H bonds. Similarly, the lone pairs of the chlorine and fluorine atoms would participate in hyperconjugation with the aromatic systems. The second-order perturbation theory analysis within NBO calculations quantifies the energy of these donor-acceptor interactions, providing a measure of their stabilizing effect. wisc.edu This analysis can also elucidate the nature of the halogen bonding capabilities of the molecule. mdpi.com
Conformational Analysis and Steric Hindrance Effects
The two aromatic rings in 2-phenylpyridine (B120327) and its derivatives are not coplanar due to steric hindrance between the ortho-hydrogens. wikipedia.orgosi.lv In this compound, the dihedral angle between the pyridine and the 2-fluorophenyl ring is a critical conformational parameter. This angle is determined by the balance between the stabilizing effect of π-conjugation (which favors planarity) and the destabilizing steric repulsion between the atoms at the ortho positions.
The presence of the fluorine atom at the 2-position of the phenyl ring introduces significant steric hindrance, which is expected to lead to a larger dihedral angle compared to unsubstituted 2-phenylpyridine. nih.gov Computational conformational analysis, typically performed by rotating the bond connecting the two rings and calculating the energy at each step, can identify the most stable conformation and the energy barriers for rotation. These studies have shown that for similar biphenyl (B1667301) derivatives, non-coplanar conformations are generally favored. researchgate.net
Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are highly effective in predicting spectroscopic parameters, which can aid in the structural elucidation of new compounds.
DFT calculations can provide theoretical vibrational frequencies. nih.gov While the calculated frequencies are often systematically higher than experimental values, they can be scaled to achieve excellent agreement with experimental IR and Raman spectra. This allows for the assignment of the observed vibrational bands to specific modes of motion within the molecule.
The prediction of NMR chemical shifts is another powerful application of computational chemistry. nih.govresearchgate.net For this compound, theoretical calculations of ¹H, ¹³C, and ¹⁹F NMR spectra can be performed. The accuracy of these predictions has been shown to be quite high, especially for ¹⁹F NMR, making it a valuable tool for assigning signals in complex fluorinated molecules. rsc.orgnih.gov
Table 2: Predicted ¹⁹F NMR Chemical Shift for this compound
| Atom | Predicted Chemical Shift (ppm) |
| F | -115 to -125 |
Note: Predicted chemical shift relative to a standard reference, based on computational studies of similar fluorinated aromatic compounds. doi.org
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions
While DFT calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes their positions and velocities as a function of time.
For this compound, MD simulations could be employed to study its conformational dynamics in different solvent environments. By explicitly including solvent molecules in the simulation, it is possible to investigate solute-solvent interactions, such as hydrogen bonding and van der Waals forces. This can provide a more realistic understanding of the molecule's behavior in solution, including its conformational preferences and the dynamics of its interactions with the surrounding medium.
Quantum Chemical Descriptors and Reactivity Indices
In the absence of specific data for this compound, this section will outline the theoretical framework and the types of data that would be generated in a typical computational study of this nature. Quantum chemical descriptors and reactivity indices provide a powerful lens through which the electronic characteristics and potential chemical behavior of a molecule can be understood. These parameters are derived from the calculated electronic structure of the molecule, most commonly using DFT.
A comprehensive computational analysis of this compound would involve the calculation of several key descriptors:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity).
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap generally implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions.
Electronegativity (χ): The tendency of a molecule to attract electrons.
Chemical Hardness (η): A measure of the resistance to a change in electron distribution. Hard molecules have a large HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of chemical hardness, indicating how easily the electron cloud can be polarized.
Global Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons.
Global Nucleophilicity Index (N): This parameter measures the electron-donating capability of a molecule.
Detailed Research Findings
A hypothetical research study on this compound would likely involve the following steps:
Geometry Optimization: The three-dimensional structure of the molecule would be optimized to find its most stable conformation using a selected level of theory (e.g., B3LYP functional with a 6-311++G(d,p) basis set).
Frequency Calculations: These calculations would confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.
Calculation of Descriptors: From the optimized geometry, the electronic properties and the aforementioned quantum chemical descriptors would be calculated.
Data Tables
Had the data been available, it would be presented in tables similar to the following hypothetical examples:
Table 1: Calculated Energies of Frontier Molecular Orbitals for this compound
| Parameter | Energy (eV) |
| EHOMO | Data not available |
| ELUMO | Data not available |
| HOMO-LUMO Gap (ΔE) | Data not available |
Table 2: Calculated Global Reactivity Descriptors for this compound
| Descriptor | Value |
| Ionization Potential (I) | Data not available |
| Electron Affinity (A) | Data not available |
| Electronegativity (χ) | Data not available |
| Chemical Hardness (η) | Data not available |
| Chemical Softness (S) | Data not available |
| Global Electrophilicity Index (ω) | Data not available |
| Global Nucleophilicity Index (N) | Data not available |
The absence of such specific data highlights a potential area for future computational research, which would be valuable for chemists working with this and related heterocyclic compounds.
Reaction Chemistry and Mechanistic Studies of 4 Chloro 2 2 Fluorophenyl Pyridine
Investigation of Pyridine (B92270) Nitrogen Reactivity
The lone pair of electrons on the pyridine nitrogen atom makes it a primary site for electrophilic attack, including oxidation. The formation of pyridine N-oxides is a common transformation that can significantly alter the reactivity of the pyridine ring, often facilitating subsequent functionalization.
The oxidation of pyridines to their corresponding N-oxides can be achieved using various oxidizing agents. Common reagents include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a carboxylic acid like acetic acid. For less reactive pyridines, more potent systems such as urea-hydrogen peroxide complex with an activator may be employed.
While specific studies on the N-oxidation of 4-Chloro-2-(2-fluorophenyl)pyridine are not extensively documented in publicly available literature, the general reactivity of substituted pyridines suggests that it would undergo N-oxidation under standard conditions. The electron-withdrawing nature of the chloro and fluoro substituents might render the pyridine nitrogen less nucleophilic compared to unsubstituted pyridine, potentially requiring more forcing reaction conditions or more potent oxidizing agents for efficient conversion to the N-oxide.
The resulting N-oxide of This compound would be a valuable intermediate. The N-oxide functionality can direct subsequent electrophilic substitution to the C4 position and can also be used to activate the C2 and C6 positions for nucleophilic attack. Furthermore, the N-oxide can be removed through deoxygenation reactions, for instance, using phosphorus trichloride (B1173362) (PCl₃) or other reducing agents, thus serving as a temporary activating and directing group.
Functionalization at the Halogenated Centers (Chlorine and Fluorine)
The presence of two different halogen atoms, chlorine at the C4-position of the pyridine ring and fluorine on the phenyl substituent, offers opportunities for selective functionalization through various metal-catalyzed cross-coupling reactions and halogen-metal exchange processes.
Selective Halogen-Metal Exchange Reactions
Halogen-metal exchange is a powerful tool for the formation of organometallic reagents, which can then be reacted with a variety of electrophiles. The selectivity of this exchange typically depends on the halogen, with the order of reactivity being I > Br > Cl > F. In the case of This compound , this reactivity difference allows for the selective exchange of the chlorine atom over the more inert fluorine atom.
Treatment of This compound with strong bases such as organolithium reagents (e.g., n-butyllithium or sec-butyllithium) at low temperatures would be expected to lead to selective lithium-chlorine exchange at the C4 position of the pyridine ring. The resulting 4-lithio-2-(2-fluorophenyl)pyridine is a versatile intermediate that can be trapped with various electrophiles to introduce a wide range of functional groups at this position.
Table 1: Potential Products from Selective Halogen-Metal Exchange of this compound
| Electrophile | Resulting Functional Group at C4 |
|---|---|
| DMF | -CHO (Formyl) |
| CO₂ | -COOH (Carboxyl) |
| R-CHO | -CH(OH)R (Secondary alcohol) |
| R₂CO | -C(OH)R₂ (Tertiary alcohol) |
| I₂ | -I (Iodo) |
Cross-Coupling Reactions with Diverse Nucleophiles
Palladium-catalyzed cross-coupling reactions are among the most important methods for the formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Cl and C-F bonds in This compound can be exploited to achieve selective functionalization. The C-Cl bond is significantly more reactive in typical palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, compared to the highly stable C-F bond.
Suzuki Coupling: This reaction involves the coupling of the aryl chloride with a boronic acid or ester. Under standard conditions using a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and a base, selective coupling at the C4-chloro position is expected.
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling the aryl chloride with a primary or secondary amine. Again, selectivity for the C4-chloro position would be anticipated.
Sonogashira Coupling: This reaction enables the formation of a C-C triple bond by coupling the aryl chloride with a terminal alkyne. The C4-position is the expected site of reaction.
While specific data tables for these reactions with This compound are not readily found in the surveyed literature, the general principles of cross-coupling chemistry strongly support the feasibility and selectivity of these transformations at the C4-chloro position.
Reactivity of the Phenyl Substituent and Directed Substitutions
The 2-(2-fluorophenyl) group attached to the pyridine ring is also amenable to functionalization. The pyridine ring itself can act as a directing group in certain reactions, most notably in directed ortho-metalation (DoM).
In a DoM reaction, the nitrogen atom of the pyridine ring coordinates to an organolithium reagent, directing deprotonation to the ortho position of the substituent at the C2 position. In the case of This compound , this would correspond to the C3' position of the phenyl ring (the position ortho to the pyridine substituent). This lithiated species can then be quenched with an electrophile to introduce a new substituent.
The fluorine atom on the phenyl ring can also influence the regioselectivity of electrophilic aromatic substitution, although the directing effect of the pyridine ring in DoM is generally more powerful.
Table 2: Potential Products from Directed ortho-Metalation of this compound
| Reagent 1 | Reagent 2 (Electrophile) | Resulting Functional Group at C3' |
|---|---|---|
| n-BuLi/TMEDA | DMF | -CHO (Formyl) |
| n-BuLi/TMEDA | I₂ | -I (Iodo) |
| n-BuLi/TMEDA | (CH₃)₃SiCl | -Si(CH₃)₃ (Trimethylsilyl) |
Exploration of Cyclization and Rearrangement Pathways
Substituted 2-arylpyridines can serve as precursors for the synthesis of various fused heterocyclic systems through intramolecular cyclization reactions. For This compound , derivatization at the C3 position of the pyridine ring or the C3' position of the phenyl ring could create substrates for such cyclizations.
For instance, if a nucleophilic group were introduced at the C3' position of the phenyl ring (via DoM), it could potentially displace the chlorine atom at the C4 position of the pyridine ring in an intramolecular nucleophilic aromatic substitution (SNAᵣ) reaction, leading to the formation of a fused tricyclic system. The feasibility of such a reaction would depend on the nature of the introduced nucleophile and the reaction conditions.
Rearrangement reactions of 2-arylpyridines are less common but can occur under specific conditions, such as photochemical irradiation or in the presence of strong acids or bases. For example, photoisomerization of pyridines to their Dewar or prismane (B14753642) isomers is known, though these are often unstable and revert to the aromatic form. The presence of the chloro and fluoro substituents would likely influence the photophysical properties and the outcome of such reactions.
Exploration of 4 Chloro 2 2 Fluorophenyl Pyridine in Materials Science Research
Design of Advanced Organic Electronic Materials
The performance of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), is fundamentally dictated by the molecular architecture of the constituent organic semiconductors. The introduction of specific substituents, such as chloro and fluoro groups, onto a core structure like 2-phenylpyridine (B120327) is a well-established strategy for fine-tuning the material's electronic and photophysical properties.
Investigation of Photophysical Properties
The photophysical characteristics of organic materials, including their absorption and emission of light, are central to their application in optoelectronic devices. For materials based on the 2-phenylpyridine scaffold, these properties are often harnessed in the form of phosphorescent metal complexes, typically with iridium(III) or platinum(II). The chloro and fluoro substituents on the 4-Chloro-2-(2-fluorophenyl)pyridine ligand are expected to significantly influence the photophysical properties of such complexes.
Fluorination of the phenyl ring in phenylpyridine ligands is known to have a profound effect on the emission characteristics of the resulting metal complexes. Generally, the strong electron-withdrawing nature of fluorine atoms leads to a stabilization of the highest occupied molecular orbital (HOMO) energy levels. nih.gov This can result in a larger HOMO-LUMO energy gap, often causing a blue-shift in the emission wavelength. For instance, iridium(III) complexes with 2-(4-fluorophenyl)pyridine (B1266597) ligands have been shown to exhibit emissions in the yellow to sky-blue region. nih.gov The position of the fluorine atom is also critical; a study on a heteroleptic iridium(III) complex with a 2-(4,6-difluorophenyl)pyridyl ligand demonstrated that the loss of a single fluorine atom induced a red shift in the emission maximum. rsc.org
To illustrate the expected photophysical properties, the table below presents hypothetical data for an iridium(III) complex incorporating the this compound ligand, based on trends observed in related compounds.
| Complex | Absorption λmax (nm) | Emission λmax (nm) | PLQY (%) | Excited State Lifetime (µs) |
| Hypothetical [Ir(4-Cl-2-(2-F-ppy))₃] | ~380-450 | ~470-510 | ~50-70 | ~1-2 |
| (ppy)₂Ir(L-alanine) | - | 509 | 0.48 | - |
| (F₄ppy)₂Ir(L-alanine) | - | 475 | 0.52 | - |
| (F₂,₄,₅ppy)₂Ir(L-alanine) | - | 464 | 0.69 | - |
Data for hypothetical complex is an educated estimation based on related structures. Data for other complexes is from a study on L-alanine ancillary ligands. nih.gov
Charge Transport Characteristics and Device Applications
The ability of an organic material to efficiently transport charge carriers (electrons and holes) is paramount for its use in electronic devices. This property, quantified by charge carrier mobility, is intrinsically linked to the molecular structure and the packing of molecules in the solid state. The direction of charge transport in molecular semiconductors aligns with the direction of π-orbital overlap, making π-π stacking a critical factor. cityu.edu.hk
In the context of device applications, iridium(III) complexes featuring substituted phenylpyridine ligands are cornerstone materials for the emissive layer in OLEDs. nih.gov The color of the emitted light can be precisely tuned by the substituents on the ligands. rsc.org A complex based on this compound would be a candidate for a blue or green phosphorescent emitter, a critical component for full-color displays and white lighting applications. The efficiency and stability of such an OLED would be highly dependent on the final photophysical properties and the charge-transporting capabilities of the material.
The table below outlines the potential charge transport characteristics and device performance of a material based on this compound, drawing parallels with high-performing organic semiconductors.
| Property | Value |
| Charge Carrier Mobility (µ) | 10⁻⁵ to 10⁻³ cm²/Vs (estimated) |
| Device Application | Organic Light-Emitting Diodes (OLEDs) |
| Potential Role | Phosphorescent Emitter |
| Potential Emission Color | Blue-Green |
| Hypothetical OLED Performance | High External Quantum Efficiency |
These are projected values and applications based on the characteristics of similar classes of materials. northwestern.edunih.gov
Development of Optoelectronic Systems
Beyond individual devices, this compound-based materials could be integrated into more complex optoelectronic systems. For instance, their specific emission properties could be utilized in the development of chemical sensors where the luminescence is quenched or enhanced in the presence of a target analyte. Research on iridium(III) complexes with L-alanine ligands has shown their potential for the selective recognition of Cu(II) ions through phosphorescence quenching. nih.gov A similar principle could be applied to complexes derived from this compound for sensing applications.
Furthermore, in the realm of photocatalysis, cyclometalated platinum(II) and iridium(III) complexes are known to facilitate light-driven chemical reactions. rsc.orgmdpi.com The electronic properties of the this compound ligand could be tailored to optimize the efficiency of such photocatalytic systems, for example, in hydrogen production or organic synthesis.
Role in Coordination Chemistry and Metal-Organic Frameworks
The pyridine (B92270) nitrogen and the potential for cyclometalation make this compound an interesting ligand for coordination chemistry. It can act as a monodentate or bidentate ligand, binding to a variety of metal centers to form discrete coordination complexes or extended structures like metal-organic frameworks (MOFs).
The design of MOFs relies heavily on the geometry and functionality of the organic linkers. capes.gov.br The rigid structure and specific functional groups of this compound make it a candidate for a linker in MOF synthesis. The presence of the chloro and fluoro substituents could influence the resulting framework's topology, porosity, and surface properties. For instance, highly fluorinated MOFs have been shown to exhibit superhydrophobic properties. uh.edu While not perfluorinated, the introduction of fluoro and chloro groups could impart a degree of hydrophobicity and chemical stability to a MOF.
Investigation of Molecular Interactions and Structure Activity Relationships for 4 Chloro 2 2 Fluorophenyl Pyridine Analogues
Rational Design of 4-Chloro-2-(2-fluorophenyl)pyridine Derivatives for Specific Molecular Target Modulation
The rational design of derivatives based on the this compound scaffold is a strategic approach to optimize their interaction with specific molecular targets. This process involves systematic modifications of the core structure to enhance potency, selectivity, and other pharmacological properties. For instance, the scaffold is a key component in the design of inhibitors for various enzymes, including kinases and proteins involved in crucial protein-protein interactions. nih.gov
One design strategy involves exploring the role of flexible linkers. In studies on related pyridine (B92270) derivatives, replacing an amino group in an alkyl linker with a more rigid amide or carbamic group was shown to create more stable orientations within the enzymatic gorge of target proteins like cholinesterases, by forming additional hydrogen bonds. mdpi.com Similarly, introducing chiral peptidomimetic structures as "tail" fragments on related scaffolds has been explored to create more selective type II kinase inhibitors, as these three-dimensional structures can engage in more specific binding modes compared to flat, achiral fragments. nih.gov The core concept is that even subtle changes to the substituents on the pyridine or phenyl rings can significantly impact binding affinity and selectivity for the intended molecular target. nih.gov This principle is applied to develop compounds that can modulate targets such as the MDM2-p53 interaction or specific protein kinases. nih.govnih.gov
Biomolecular Interaction Studies (e.g., Protein-Ligand Binding)
Understanding how these compounds bind to their target proteins at a molecular level is crucial for validating their mechanism of action and guiding further optimization.
The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis, and its function is often inactivated in cancer. nih.gov A key mechanism of inactivation is its negative regulation by the Mouse double minute 2 homolog (MDM2) protein. nih.gov MDM2 binds to p53, promoting its degradation and preventing it from carrying out its tumor-suppressive functions. nih.govresearchgate.net Therefore, inhibiting the MDM2-p53 protein-protein interaction is a promising strategy for cancer therapy, as it can reactivate p53 in tumor cells that retain the wild-type protein. ijpba.info
Analogues containing a chlorophenyl moiety, a key feature of the this compound structure, are central to a major class of MDM2 inhibitors. These compounds are designed to mimic the key p53 residues—Phe19, Trp23, and Leu26—that insert into a hydrophobic pocket on the MDM2 surface. nih.gov For example, in highly studied MDM2 inhibitors, the chlorophenyl groups effectively occupy the pockets normally engaged by Trp23 and Leu26 of p53, thereby blocking the interaction and stabilizing p53. nih.govnih.gov This leads to the accumulation of p53, activation of downstream pathways, and ultimately, apoptosis in cancer cells. ijpba.inforesearchgate.net
Table 1: Activity of Representative MDM2-p53 Interaction Inhibitors This table presents data for well-characterized MDM2 inhibitors that share structural motifs with the subject compound's analogues, illustrating the principles of targeting the MDM2-p53 interaction.
| Compound | MDM2 Binding Affinity (IC₅₀) | Cellular Growth Inhibition (IC₅₀, wild-type p53 cells) | Reference |
| Nutlin-3a | ~1-2 µM (antiproliferative) | 1-2 µM (HCT116, RKO, SJSA-1) | nih.gov |
| RG7112 Analogue | 18 nM | 0.18–2.2 µM | nih.gov |
| MI-63 | Not specified | Not specified, but noted to effectively trigger apoptosis | ijpba.info |
Pyridine-containing scaffolds are prevalent in the development of protein kinase inhibitors, a major class of modern therapeutics. nih.gov Kinases are crucial signaling enzymes that are often dysregulated in diseases like cancer. Small molecule inhibitors are typically classified based on their binding mode. Type I inhibitors bind to the active "DFG-in" conformation of the kinase, while type II inhibitors target the inactive "DFG-out" conformation, often providing greater selectivity. nih.gov
Derivatives of pyridine have been successfully developed as potent and selective kinase inhibitors. For example, by introducing chiral peptidomimetic tails onto a pyridine-based core, researchers have created a highly selective type II inhibitor of Lck kinase, a key enzyme in T-cell signaling, with an IC₅₀ value of 23.0 nM. nih.gov This work demonstrated that subtle structural changes could dramatically affect selectivity, even among closely related kinases. nih.gov In other research, N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, which contain a related structural element, were found to inhibit AKT2/PKBβ, another important kinase in cancer signaling, with an IC₅₀ of 12 µM. nih.gov
Table 2: Inhibition Profiles of Pyridine-Containing Kinase Inhibitors This table includes examples of kinase inhibitors built upon scaffolds containing pyridine or related heterocyclic cores, demonstrating their potential for targeted enzyme inhibition.
| Compound | Target Kinase | Inhibition (IC₅₀) | Reference |
| Compound 7a | Lck | 23.0 nM | nih.gov |
| Compound 4j | AKT2/PKBβ | 12 µM | nih.gov |
| Compound 4j | AKT1/PKBα | 14 µM | nih.gov |
| Compound 7 | PDGFRα / PDGFRβ | 36-45% inhibition at 1 µM | mdpi.com |
| Compound 10 | PDGFRα / PDGFRβ | 36-45% inhibition at 1 µM | mdpi.com |
Computational Approaches to Predict Binding Affinities and Molecular Docking
Computational methods, particularly molecular docking, are indispensable tools in the study of this compound analogues. Molecular docking simulates the interaction between a small molecule (ligand) and a protein target, predicting the preferred binding pose and estimating the strength of the interaction, often expressed as a binding energy or docking score. fip.org
These simulations provide crucial insights into the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and π–π stacking—that govern ligand binding. For example, docking studies performed on novel 2-chloro-pyridine derivatives targeting telomerase revealed the probable binding model within the enzyme's active site. nih.gov Similarly, docking of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues into the active site of tubulin helped to explain their anticancer activity, showing that the most active compounds fit well within a key hydrophobic cavity. nih.gov These computational predictions are vital for prioritizing compounds for synthesis and biological testing, thereby accelerating the drug discovery process. researchgate.net
Table 3: Examples of Molecular Docking Studies on Related Scaffolds This table showcases the application of molecular docking to predict the binding potential of compounds with structural similarities to the subject compound's analogues against various therapeutic targets.
| Compound | Protein Target (PDB ID) | Predicted Binding Energy / Score | Reference |
| Compound 6e | Telomerase (3DU6) | Not specified, but used to determine binding model | nih.gov |
| 4-formyl-2-methoxyphenyl-4-chlorobenzoate | COX-2 (6COX) | -8.18 kcal/mol | fip.org |
| Compound 6h | Tubulin (5LYJ) | -8.030 kcal/mol | nih.gov |
| 4-Fluorophenylhydrazone 3a | COX-2 | -118.333 (moldock score) | researchgate.net |
Mechanistic Studies of Biological Activity (e.g., Cellular Pathway Modulation, in vitro enzyme inhibition)
To confirm the therapeutic potential of newly designed compounds, their biological activity must be validated through experimental assays. These studies range from measuring direct enzyme inhibition in a test tube (in vitro) to observing their effects on complex cellular pathways.
In vitro enzyme inhibition assays directly measure a compound's ability to block the activity of its purified target protein. For instance, kinase profiling services are used to screen compounds against a large panel of kinases to determine their potency and selectivity. nih.gov A series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles was screened against 139 kinases, which led to the identification of compound 4j as a specific inhibitor of AKT2. nih.gov Similarly, novel 2-chloro-pyridine derivatives were tested for their ability to inhibit telomerase using a TRAP assay, which identified a potent inhibitor with an IC₅₀ value of 0.8 µM. nih.gov
Cellular pathway modulation studies assess the downstream consequences of target engagement within a living cell. For MDM2 inhibitors, a key mechanistic readout is the induction of apoptosis (programmed cell death) in cancer cells with wild-type p53. ijpba.info Studies have shown that these inhibitors can effectively trigger apoptosis and can work synergistically with conventional chemotherapy drugs. ijpba.info The anticancer activity of 4-chloro-phenol analogues has been assessed against panels of human cancer cell lines, with some compounds demonstrating significant growth inhibition against specific lines like SNB-19 (glioblastoma) and NCI-H460 (lung cancer). nih.gov These cellular assays are critical for confirming that the molecular action of the compound translates into a desired biological effect.
Table 4: Cellular and In Vitro Activity of Representative Analogues This table provides examples of experimental data from in vitro and cellular assays for compounds featuring related structural motifs, demonstrating their biological effects.
| Compound/Analogue Class | Assay Type | Biological Activity/Result | Target Cell Line/Enzyme | Reference |
| Compound 6e | Telomerase Inhibition (TRAP assay) | IC₅₀ = 0.8 µM | Telomerase | nih.gov |
| Compound 6f | Anticancer Activity | IC₅₀ = 18.45 µg/mL | SGC-7901 (Gastric Cancer) | nih.gov |
| Compound 6h | Anticancer Activity | 65.12% Growth Inhibition at 10 µM | SNB-19 (CNS Cancer) | nih.gov |
| Compound 6c | Antibacterial Activity (MIC) | 8 µg/mL | Gram-negative & Gram-positive bacteria | nih.gov |
| Compound 7 | Anticancer Activity | IC₅₀ = 1.42 µM | HL-60 (Leukemia) | mdpi.com |
| Compound 10 | Anticancer Activity | IC₅₀ = 1.52 µM | HL-60 (Leukemia) | mdpi.com |
Future Research Directions and Emerging Paradigms for 4 Chloro 2 2 Fluorophenyl Pyridine Chemistry
Integration with Flow Chemistry and Automated Synthesis
The synthesis of functionalized pyridines, including 4-Chloro-2-(2-fluorophenyl)pyridine, is increasingly benefiting from the integration of flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch processing, such as enhanced reaction control, improved safety, and the potential for high-throughput screening of reaction conditions.
Continuous flow processes are particularly well-suited for the synthesis of pyridine (B92270) derivatives. For instance, the α-methylation of pyridines has been successfully demonstrated in a continuous flow setup using a packed-bed reactor with Raney® nickel, offering a greener and more efficient alternative to batch methods. nih.govnih.govresearchgate.net This approach minimizes waste and allows for shorter reaction times. nih.govnih.govresearchgate.net The principles of this technology can be extrapolated to the synthesis of more complex structures like this compound, potentially through multi-step, automated sequences that combine reactions such as hydroaminoalkylation and intramolecular N-arylation in a continuous flow. nih.gov The modularity of flow systems allows for the rapid generation of analogues for structure-activity relationship (SAR) studies, a crucial aspect of drug discovery. nih.gov
Automated synthesis platforms, often coupled with flow reactors, can further accelerate the discovery and optimization of synthetic routes. nih.gov By systematically varying parameters like temperature, pressure, and reagent concentrations, these systems can rapidly identify optimal conditions for the synthesis of this compound and its derivatives.
Table 1: Comparison of Batch vs. Flow Chemistry for Pyridine Synthesis
| Feature | Batch Chemistry | Flow Chemistry |
| Reaction Scale | Limited by vessel size | Scalable by extending run time or "numbering-up" reactors almacgroup.com |
| Heat & Mass Transfer | Often inefficient, leading to hotspots and poor mixing | Highly efficient due to high surface-area-to-volume ratio almacgroup.com |
| Safety | Handling of hazardous reagents and intermediates can be risky | Smaller reaction volumes at any given time enhance safety nih.govnih.govresearchgate.net |
| Reaction Time | Can be lengthy | Often significantly shorter nih.govnih.govresearchgate.net |
| Process Control | More challenging to maintain precise control | Superior control over reaction parameters almacgroup.com |
| Automation | Can be complex to automate | Readily integrated with automated systems nih.gov |
Application in Supramolecular Chemistry and Self-Assembly
The unique electronic properties imparted by the chloro and fluoro substituents on the this compound scaffold make it a compelling candidate for applications in supramolecular chemistry and self-assembly. The presence of halogen atoms allows for the formation of halogen bonds, a type of non-covalent interaction that can direct the assembly of molecules into well-defined architectures.
The self-assembly of pyridine-appended fluorophores has been shown to be controlled by molecular structure, leading to the formation of one-dimensional nanostructures with tunable fluorescence. rsc.orgrsc.org The aggregation of these molecules can be influenced by external stimuli, demonstrating the potential for creating responsive materials. rsc.orgrsc.org Similarly, the halogenated phenylpyridine framework of this compound can be exploited to construct complex, functional supramolecular systems. The regioselective substitution on halogenated phenylpyridines allows for the creation of diverse molecular architectures with controlled electronic properties. nih.gov
Research in this area could focus on designing and synthesizing derivatives of this compound that can self-assemble into materials with novel optical, electronic, or catalytic properties. The interplay of halogen bonding, π-π stacking, and other intermolecular forces will be crucial in dictating the final supramolecular structure and its function.
Advanced Characterization Techniques (e.g., Cryo-EM, High-Resolution Solid-State NMR)
The precise structural elucidation of small molecules like this compound and its derivatives is paramount for understanding their properties and function. Emerging advanced characterization techniques are providing unprecedented insights into molecular structure at atomic resolution.
Cryo-electron microscopy (Cryo-EM), particularly the microcrystal electron diffraction (MicroED) technique, has emerged as a powerful tool for the unambiguous structure determination of small organic molecules from nanocrystals. acs.orgescholarship.orgspringernature.com This method can provide high-resolution structures in minutes from samples that are not suitable for conventional X-ray crystallography. escholarship.org The application of MicroED to this compound could resolve its solid-state conformation and packing, offering valuable information for materials design and polymorph screening. Cryo-EM is also increasingly used in structure-based drug design to visualize protein-ligand interactions. nih.govnih.gov
High-resolution solid-state NMR (ssNMR) spectroscopy is another powerful technique for characterizing organofluorine compounds. numberanalytics.comresearchgate.net The presence of the fluorine atom in this compound makes ¹⁹F ssNMR a particularly sensitive probe of local structure and dynamics. nih.gov Advanced multidimensional ssNMR experiments, such as ¹H-¹⁹F and ¹³C-¹⁹F correlation techniques, can provide detailed information on through-bond and through-space connectivities, helping to elucidate the three-dimensional structure and intermolecular interactions in the solid state. nih.gov These techniques are invaluable for studying the structure of fluorinated compounds within complex biological systems or materials. nih.gov
Sustainable Synthesis and Green Chemistry Approaches
The principles of green chemistry are increasingly guiding the development of synthetic methodologies, and the synthesis of this compound is no exception. Future research will focus on developing more environmentally benign and atom-economical routes to this important scaffold.
A key area of development is the direct C-H functionalization of pyridine rings, which avoids the need for pre-functionalized starting materials and reduces waste. rsc.org While the electron-poor nature of the pyridine ring presents a challenge, various catalytic systems are being developed to achieve selective C-H functionalization. rsc.org Solvent-free reaction conditions, such as those employing grinding techniques or microwave irradiation, are also being explored to create more sustainable synthetic processes for pyridine derivatives. researchgate.netnih.govacs.org For example, a one-pot, four-component reaction under microwave irradiation has been shown to be an efficient and environmentally friendly method for synthesizing functionalized pyridines. nih.govacs.org
The use of greener solvents and reagents is another important aspect. Pyridine and its derivatives can themselves act as green solvents in certain applications due to their relatively high boiling points and ability to be recycled. biosynce.com Research into catalytic systems that operate under mild conditions and the use of renewable feedstocks will be crucial in advancing the sustainable synthesis of this compound. biosynce.com
Artificial Intelligence and Machine Learning in Compound Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemistry, from the prediction of molecular properties to the design of novel synthetic routes. neurips.ccnih.gov For this compound, these computational tools offer immense potential to accelerate its development for various applications.
ML models can be trained to predict a wide range of physicochemical and biological properties of molecules, including their reactivity, toxicity, and potential as drug candidates. neurips.ccchemrxiv.org This allows for the rapid in silico screening of virtual libraries of this compound derivatives, prioritizing the most promising candidates for synthesis and experimental testing. For instance, machine learning approaches are being developed to predict the fluorination strength of reagents, which could aid in the design of synthetic routes for fluorinated compounds. rsc.org
Q & A
Q. What are the recommended synthetic routes for 4-Chloro-2-(2-fluorophenyl)pyridine, and how can reaction efficiency be optimized?
The synthesis of halogenated pyridine derivatives often involves cross-coupling reactions. For this compound, a plausible route is a Suzuki-Miyaura coupling between 2-fluorophenylboronic acid and a chlorinated pyridine precursor. Key steps include:
- Catalyst selection : Pd-based catalysts (e.g., Pd(PPh₃)₄) in anhydrous conditions .
- Solvent optimization : Use polar aprotic solvents (e.g., DMF or THF) to enhance reactivity .
- Purification : Column chromatography or recrystallization to achieve >95% purity, as demonstrated in similar pyridine syntheses .
- Monitoring : Thin-layer chromatography (TLC) and NMR for intermediate verification .
Q. How should researchers characterize this compound to confirm structural integrity?
A multi-technique approach is critical:
- NMR spectroscopy : Analyze ¹H and ¹³C spectra to confirm substituent positions. For example, fluorine-induced deshielding in aromatic protons can validate the 2-fluorophenyl group .
- X-ray crystallography : Resolve crystal packing and dihedral angles between aromatic rings, as seen in structurally related compounds (e.g., 38.82° dihedral angle in 5-(4-chlorophenyl)-2-fluoropyridine) .
- Mass spectrometry : Confirm molecular weight (e.g., via ESI-MS) and detect impurities .
Q. What safety protocols are essential for handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods to prevent inhalation of vapors, especially during solvent removal .
- Waste disposal : Segregate halogenated waste and collaborate with certified waste management services, as emphasized in pyrimidine derivative protocols .
Advanced Research Questions
Q. How can mechanistic studies improve the synthesis of this compound?
Advanced mechanistic insights involve:
- Kinetic profiling : Monitor reaction intermediates via in-situ IR or HPLC to identify rate-limiting steps .
- Computational modeling : Density Functional Theory (DFT) can predict transition states and optimize catalyst-substrate interactions, as applied in sulfonamide syntheses .
- Isotopic labeling : Use deuterated reagents to trace hydrogen transfer pathways in coupling reactions .
Q. How can researchers resolve contradictions in purity data across synthesis batches?
- Analytical cross-validation : Compare HPLC, GC, and NMR results to identify discrepancies. For example, residual solvents (e.g., DCM) may inflate GC purity readings .
- Impurity profiling : Use high-resolution MS to detect halogenated byproducts (e.g., di- or tri-substituted isomers) .
- Batch replication : Standardize reaction conditions (e.g., temperature ±2°C) to minimize variability .
Q. What computational tools are suitable for predicting the bioactivity of this compound?
- Molecular docking : Use AutoDock Vina with PubChem-derived 3D structures (e.g., C20H13Cl2F3N2O analogs) to screen against target proteins .
- QSAR modeling : Correlate electronic parameters (e.g., Hammett constants) with observed bioactivity in related pyridines .
- Conformational analysis : Molecular dynamics simulations can assess stability under physiological conditions, leveraging crystallographic data from analogs .
Q. How can researchers design experiments to evaluate the compound’s potential in agrochemical or medicinal applications?
- In vitro assays : Test enzyme inhibition (e.g., acetylcholinesterase for agrochemicals) or receptor binding (e.g., kinase assays for drug discovery) .
- Structure-activity relationship (SAR) : Synthesize derivatives (e.g., varying halogens or substituents) to map pharmacophore requirements .
- Toxicity screening : Use zebrafish embryos or cell viability assays (e.g., MTT) to prioritize low-toxicity candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
